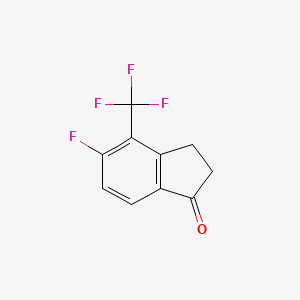
2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline
説明
2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, also known as 2M4P, is an organic compound with a unique structure and properties. It is a colorless liquid with a pungent odor and is used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. 2M4P has been studied extensively in recent years due to its potential for therapeutic applications.
科学的研究の応用
Domino Reaction in Chemistry
- Application : This compound participates in domino reactions, a key process in organic synthesis, where it undergoes cleavage and forms substituted pyrazole and aniline derivatives. Such reactions are significant in developing complex molecules from simpler ones.
- Reference : (Erkin & Ramsh, 2014).
Use in Electroluminescence
- Application : Variants of the compound, such as N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, are utilized in developing highly luminescent platinum complexes. These complexes are significant in electroluminescent applications, like organic light-emitting diodes (OLEDs).
- Reference : (Vezzu et al., 2010).
Corrosion Inhibition
- Application : Pyrazole derivatives, including those related to 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, show effectiveness as corrosion inhibitors, especially for steel in acidic environments. This application is crucial in material science and industrial maintenance.
- Reference : (Chadli et al., 2020).
Antimicrobial Applications
- Application : Some derivatives of this compound have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
- Reference : (Banoji et al., 2022).
Catalysis and Polymerization
- Application : Derivatives of this compound are used in catalyst development for processes like polymerization, demonstrating its significance in the field of polymer chemistry.
- Reference : (Shin et al., 2018).
Sensory Applications
- Application : Some novel derivatives act as sensitive and selective sensors for metal ions like Fe(3+), indicating its utility in analytical chemistry for detecting and quantifying specific substances.
- Reference : (Du et al., 2015).
特性
IUPAC Name |
2-methyl-4-(1-methylpyrazol-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-5-9(3-4-11(8)12)10-6-13-14(2)7-10/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAGLNRMXAPBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN(N=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)
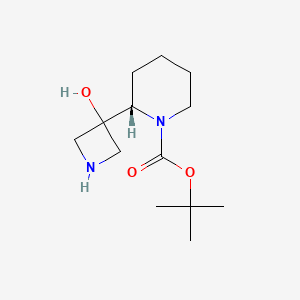
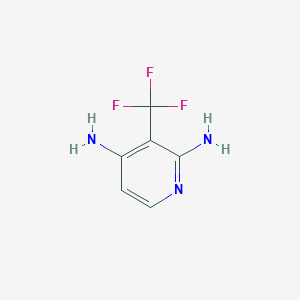

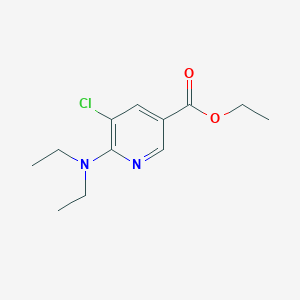
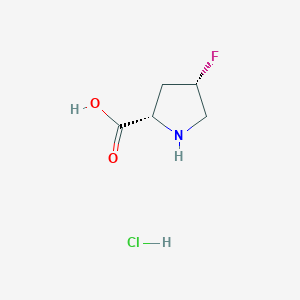
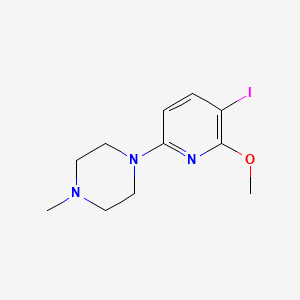

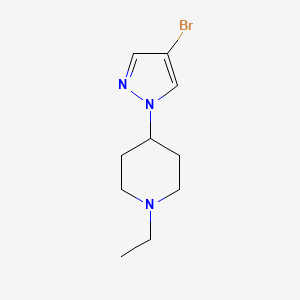
![Benzonitrile, 2-fluoro-6-[(1S)-1-phenylethoxy]-](/img/structure/B1400775.png)


![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)
